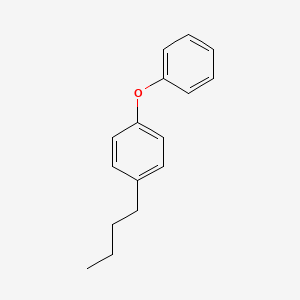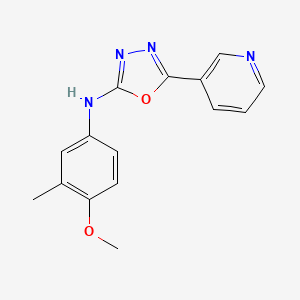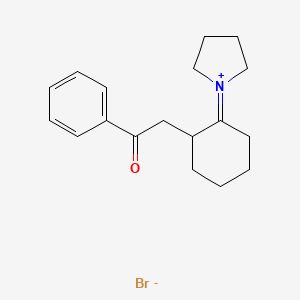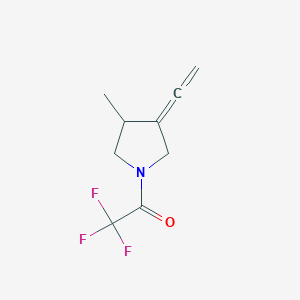
1-Butyl-4-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-phenoxybenzene is an organic compound with the molecular formula C16H18O. It is a derivative of benzene, characterized by the presence of a butyl group and a phenoxy group attached to the benzene ring. This compound is typically found as a yellow to pale yellow oil and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-phenoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting butylated phenol is then subjected to a nucleophilic aromatic substitution reaction with phenol to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Br2/FeBr3 for bromination, HNO3/H2SO4 for nitration.
Major Products:
Oxidation: Phenolic or quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
1-Butyl-4-phenoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 1-butyl-4-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Butyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1-Butyl-4-chlorobenzene: Contains a chlorine atom instead of a phenoxy group.
1-Butyl-4-nitrobenzene: Contains a nitro group instead of a phenoxy group.
Uniqueness: 1-Butyl-4-phenoxybenzene is unique due to the presence of both a butyl and a phenoxy group, which confer distinct chemical and physical properties. The phenoxy group enhances the compound’s reactivity and potential for hydrogen bonding, while the butyl group increases its hydrophobicity and stability .
Properties
Molecular Formula |
C16H18O |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-butyl-4-phenoxybenzene |
InChI |
InChI=1S/C16H18O/c1-2-3-7-14-10-12-16(13-11-14)17-15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 |
InChI Key |
GAPYMIKIYFGGKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)


![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)

![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)

![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)

![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)


